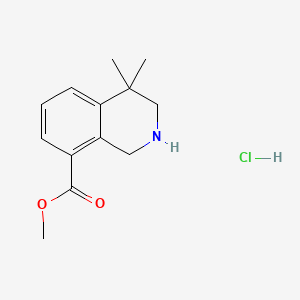

5-(3-Hydroxypropyl)-7-methoxybenzofuran

Übersicht

Beschreibung

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy to determine the positions of atoms within the molecule .Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties : Compounds related to 5-(3-Hydroxypropyl)-7-methoxybenzofuran have been studied for their anti-inflammatory activities. For instance, similar benzofurans isolated from the stem bark of Styrax obassia showed inhibitory effects against nitric oxide production in macrophages, suggesting potential applications in treating inflammation-related disorders (Cao et al., 2015).

Synthetic Pathways : Research has been conducted on the synthesis of naturally occurring benzofurans, including derivatives of 5-(3-Hydroxypropyl)-7-methoxybenzofuran. These synthetic methodologies could be crucial for the production of these compounds for further biological studies and potential therapeutic applications (Mali & Massey, 1998).

Anticholinesterase Activity : Novel compounds based on the molecular skeletons of furobenzofuran, a category that includes 5-(3-Hydroxypropyl)-7-methoxybenzofuran, have been evaluated for their anticholinesterase action. These compounds have shown potential as inhibitors of enzymes like acetylcholinesterase, suggesting possible applications in treating diseases like Alzheimer's (Luo et al., 2005).

Cytotoxic and Antibacterial Activities : Research on similar benzofurans has revealed cytotoxic and antibacterial activities. For example, compounds from the marine fungus Pseudallescheria boydii showed moderate cytotoxic activity against various human carcinoma cell lines, suggesting potential in cancer therapy (Lan et al., 2014).

Potential Anti-Estrogen Agents for Breast Cancer : Derivatives of 3-acyl-5-hydroxybenzofuran have been synthesized and tested for their anti-proliferative effects against human breast cancer cells. This research indicates the potential of benzofuran derivatives in developing drugs for breast cancer treatment (Li et al., 2013).

Antitubercular Activity : Compounds similar to 5-(3-Hydroxypropyl)-7-methoxybenzofuran isolated from the root wood of Zanthoxylum wutaiense exhibited antitubercular activity, suggesting potential applications in treating tuberculosis (Huang et al., 2008).

Antihypertensive Properties : Some derivatives of 5-methoxy-3-[(benzazole-2-yl) thioacetylamino]-2,3-dihydrobenzofuran have been synthesized and investigated for their antihypertensive activities, indicating potential applications in cardiovascular therapeutics (Turan-Zitouni et al., 1996).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSYYGYNHFDMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)CCCO)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659519 | |

| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxypropyl)-7-methoxybenzofuran | |

CAS RN |

118930-92-0 | |

| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

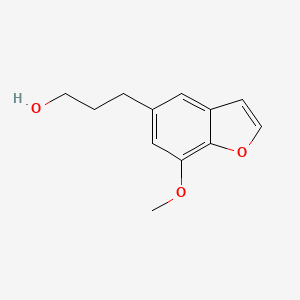

![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)

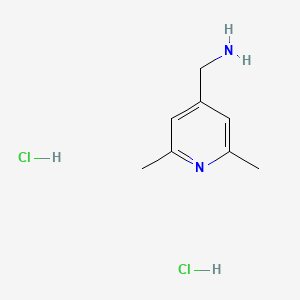

![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)

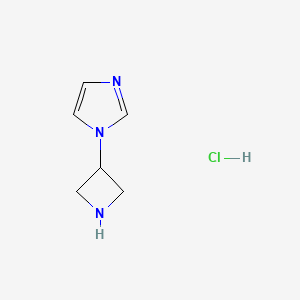

![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)